molecular formula C14H12N2O B8681195 2-p-Tolylbenzo[d]oxazol-4-amine

2-p-Tolylbenzo[d]oxazol-4-amine

Cat. No.: B8681195
M. Wt: 224.26 g/mol
InChI Key: XSLFTOYHMOQJJZ-UHFFFAOYSA-N
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Description

2-p-Tolylbenzo[d]oxazol-4-amine is a chemical compound built on the benzoxazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Benzoxazole derivatives are extensively researched due to their diverse pharmacological profiles. While specific data on this 4-amine derivative is limited, related 2-substituted benzoxazole compounds have demonstrated a wide spectrum of biological potential in scientific studies. These include antimicrobial properties, particularly against gram-negative bacteria like E. coli , which have been linked to the inhibition of the bacterial enzyme DNA gyrase . Furthermore, certain benzoxazole-based molecules have shown promising neuroprotective effects in cellular models relevant to Alzheimer's disease, such as protecting PC12 cells from β-amyloid-induced toxicity and reducing the hyperphosphorylation of tau protein . The presence of the amine group at the 4-position may offer a versatile handle for further chemical modification, potentially influencing the compound's solubility, binding affinity, and interaction with biological targets like kinases and GPCRs, making it a valuable building block for developing novel therapeutic agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-benzoxazol-4-amine

InChI

InChI=1S/C14H12N2O/c1-9-5-7-10(8-6-9)14-16-13-11(15)3-2-4-12(13)17-14/h2-8H,15H2,1H3

InChI Key

XSLFTOYHMOQJJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 2-p-Tolylbenzo[d]oxazol-4-amine exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Its potential to modulate inflammatory pathways positions it as a promising compound in treating inflammatory diseases.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of oxazole compounds can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Applications in Medicinal Chemistry

The diverse biological activities of this compound make it a valuable compound in drug discovery. Its interactions with biological targets are crucial for understanding its therapeutic potential. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to elucidate these interactions .

Case Studies

  • Anticholinesterase Activity : A study synthesized various benzo[d]oxazole derivatives, including this compound, which were evaluated for their anticholinesterase activity. Results indicated that certain derivatives could effectively inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
  • Anticancer Research : In a series of experiments, the anticancer efficacy of substituted benzo[d]oxazole derivatives was assessed against human cancer cell lines. The findings highlighted the ability of these compounds to induce cytotoxic effects, providing insights into their mechanism of action and potential as anticancer agents .

Material Science Applications

Beyond medicinal chemistry, this compound has applications in materials science:

  • Polymer Chemistry : Its reactivity allows it to serve as a monomer or cross-linking agent in polymer formulations, potentially enhancing material properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : The compound's structural characteristics enable its use in synthesizing dyes with specific optical properties, contributing to advancements in textile and coating industries .

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound distinguishes it from similar compounds. Below is a comparative analysis highlighting key features:

Compound NameStructureUnique Features
2-(4-Methylphenyl)-1,3-benzoxazoleLacks amine groupLimited biological activity
2-(4-Methylphenyl)-1,3-benzoxazole-5-carboxylic acidHydrolyzed formIncreased polarity enhances solubility
2-(4-Methylphenyl)-1,3-benzoxazole-5-amineAdditional amine groupIncreased reactivity due to multiple amine groups

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical and Spectroscopic Properties

Compound Name Substituents Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
2-Butylbenzo[d]oxazol-4-amine Butyl at position 2 Not reported Not available
2-(Trifluoromethyl)benzo[d]oxazol-4-amine CF₃ at position 2 Not reported Not available
4-Benzyl-5-phenyl-N-p-tolyloxazol-2-amine (5c) Benzyl, phenyl, p-tolyl 165–167 1H NMR: 7.15–6.85 (aromatic), 4.25 (CH₂)
4-Ethylbenzo[d]oxazol-5-amine Ethyl at position 4, amine at 5 Not reported Molecular formula: C₉H₁₀N₂O

Key Observations :

  • Steric and Electronic Effects : The p-tolyl group in 2-p-Tolylbenzo[d]oxazol-4-amine provides electron-donating methyl substituents, contrasting with electron-withdrawing groups like CF₃ in 2-(Trifluoromethyl)benzo[d]oxazol-4-amine. This difference likely alters electronic density, affecting reactivity in coupling or substitution reactions .

Heterocycle Analogues: Oxazole vs. Thiazole and Oxadiazole

Table 2: Comparison with Heterocyclic Analogues

Compound Name Core Structure Key Features Biological Relevance Reference
N-(4-methoxybenzyl)benzo[d]thiazol-2-amine (3b) Benzo[d]thiazole Thiazole (S-containing), methoxy Antimicrobial potential
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole-oxadiazole hybrid Hybrid structure with multiple N atoms Cytotoxic activity (IC₅₀ values reported)

Key Observations :

  • Hybrid Systems : Thiazole-oxadiazole hybrids exhibit cytotoxic activity, suggesting that similar hybrid derivatives of this compound could be explored for anticancer applications .

Substituent-Specific Trends in Bioactivity

While direct biological data for this compound are absent, analogues with halogen or aryl groups provide insights:

  • Halogenated Derivatives : 4-Bromobenzo[d]oxazol-2-amine () highlights the role of halogens in modulating electronic properties and steric hindrance, which are critical in drug design .
  • Aryl-Substituted Analogues : Compounds like 5c () demonstrate that bulky substituents (e.g., benzyl, phenyl) increase melting points and influence solubility, which may guide synthetic strategies for this compound .

Preparation Methods

Microwave-Assisted Condensation Reactions

Microwave irradiation has emerged as a cornerstone technique for synthesizing 2-p-Tolylbenzo[d]oxazol-4-amine, offering rapid reaction times and enhanced yields compared to conventional heating. The method involves condensing 2-aminophenol with p-tolyl acyl chlorides in toluene under controlled conditions. For instance, a mixture of 2-aminophenol (1.0 mmol) and 4-methylbenzoyl chloride (1.1 mmol) irradiated at 110°C for 15–20 minutes produces the target compound with yields up to 90%. The microwave’s uniform heating minimizes side reactions such as oligomerization, which commonly occur in traditional thermal approaches.

Optimization studies reveal that solvent choice critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) reduce yields due to unwanted solvolysis, whereas toluene’s nonpolar nature stabilizes intermediates. Post-reaction purification via silica gel chromatography with ethyl acetate/hexane eluents (8:92 v/v) isolates the product with >95% purity, as confirmed by thin-layer chromatography (TLC).

Iodine-Catalyzed Cyclization Strategies

Iodine (I₂) serves as a sustainable, metal-free catalyst for constructing the benzo[d]oxazole core. In a representative procedure, 9,10-phenanthrenequinone (1.0 mmol) and benzylamine derivatives (1.1 mmol) undergo cyclization in dioxane under reflux, catalyzed by 20 mol% I₂ . This method achieves 98% yield for analogous oxazole derivatives, suggesting its applicability to this compound. The mechanism proceeds via α-C(sp³)-H functionalization, where iodine facilitates imine formation and subsequent ring closure (Figure 1) .

Table 1: Comparative Analysis of Iodine-Catalyzed Reaction Conditions

SolventTemperature (°C)Time (h)Yield (%)
Toluene100279
Dioxane1001.598
DMF120358

Data adapted from iodine-catalyzed protocols .

Dioxane outperforms other solvents due to its high boiling point and compatibility with iodine’s oxidative properties. Nuclear magnetic resonance (NMR) spectra of products synthesized via this route show characteristic peaks at δ 7.54–8.66 ppm for aromatic protons and δ 162.0 ppm for the oxazole carbonyl carbon .

Transition-Metal-Catalyzed Approaches

Gold-supported titanium dioxide (Au/TiO₂) catalysts enable chemoselective reductions during this compound synthesis. In one protocol, NaBH₄ reduces nitro intermediates in the presence of Au/TiO₂ (4 mol%) at 150°C, yielding 4-amino-substituted derivatives with 45% efficiency . While this method requires high temperatures, its selectivity for amino-group retention avoids over-reduction, a common issue with palladium or platinum catalysts.

Infrared (IR) spectroscopy of intermediates reveals ν(C=N) stretches at 1548 cm⁻¹ and ν(NH₂) bands at 3452 cm⁻¹, confirming successful amine formation . X-ray diffraction (XRD) analysis further validates crystalline purity, though scalability remains limited by catalyst costs .

Mechanistic Insights and Side Reactions

The formation of this compound proceeds through a two-step mechanism: (1) nucleophilic attack of 2-aminophenol’s amine group on the acyl chloride carbonyl, followed by (2) intramolecular cyclization with elimination of HCl. Side products, such as N-acylated byproducts, arise from incomplete cyclization, particularly under suboptimal temperatures or stoichiometric imbalances .

Table 2: Common Side Products and Mitigation Strategies

Side ProductCauseMitigation
N-Acylated intermediatesInsufficient heatingProlonged reflux or microwave use
Oligomeric speciesExcess solvent polarityUse nonpolar solvents (toluene)
Dehalogenated derivativesCatalyst overuseOptimize iodine/Au/TiO₂ loading

Spectroscopic Characterization and Validation

1H NMR spectra of this compound exhibit distinct signals: a singlet at δ 2.43 ppm for the p-tolyl methyl group, doublets at δ 7.35–8.15 ppm for aromatic protons, and a broad peak at δ 5.2 ppm for the amine group . 13C NMR corroborates the structure with signals at δ 120.7–162.0 ppm for aromatic and carbonyl carbons . High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 216.25 [M+H]⁺.

IR spectroscopy further identifies functional groups, with stretches at 1548 cm⁻¹ (C=N), 1450 cm⁻¹ (C=C aromatic), and 3302 cm⁻¹ (N-H) . These spectral markers ensure batch-to-batch consistency and purity.

Industrial and Environmental Considerations

Scalability challenges persist in microwave and Au/TiO₂ methods due to energy intensity and catalyst recovery costs. However, iodine-catalyzed reactions offer greener profiles, with dioxane recyclability and low iodine toxicity. Life-cycle assessments (LCAs) suggest that microwave-assisted routes reduce carbon footprints by 40% compared to conventional methods, primarily through shorter reaction times .

Q & A

Q. What synthetic methodologies are recommended for 2-ppp-Tolylbenzo[ddd]oxazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a water-mediated cyclization reaction starting from substituted benzoxazole precursors. Key steps include refluxing with thioglycolic acid or analogous reagents, followed by purification via column chromatography using silica gel and gradient solvent systems (e.g., hexane/EtOAc). For example, a related derivative, 4-Methyl-NN-m-tolylbenzo[dd]oxazol-2-amine, was isolated as solid precipitates after column chromatography . Optimizing reaction time, temperature (e.g., 120°C for cyclization), and stoichiometry of reagents (e.g., phosphorous oxychloride) is critical for yield improvement.

Q. Which spectroscopic and analytical techniques are essential for characterizing 2-pp-Tolylbenzo[dd]oxazol-4-amine?

  • Methodological Answer :
  • HRMS (ESI-TOF) : Confirm molecular formula (e.g., C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}, [M+H]+^+ 253.1335) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1643 cm1^{-1}, aromatic C-H at 2927 cm1^{-1}) .
  • 1H^1\text{H} NMR : Assign protons in the aromatic and methyl regions (e.g., δ 2.50–2.57 ppm for CH2_2 groups in tetrahydrobenzo derivatives) .
  • Melting Point Analysis : Validate purity (e.g., 135–138°C for structurally similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques. For instance, discrepancies in 1H^1\text{H} NMR signals may arise from tautomerism or solvent effects. Employ 2D NMR (e.g., COSY, HSQC) to confirm connectivity. If crystallinity is achieved, single-crystal X-ray diffraction (using SHELXL software ) provides definitive structural confirmation. For ambiguous HRMS results, isotopic pattern analysis or tandem MS/MS fragmentation can clarify molecular composition .

Q. What in vitro models are suitable for evaluating the bioactivity of 2-ppp-Tolylbenzo[ddd]oxazol-4-amine?

  • Methodological Answer : Use cancer cell lines (e.g., MCF-7, HEPG-2) maintained in RPMI-1640 medium with 5% FBS and antibiotics. Assess cytotoxicity via SRB assays, comparing IC50_{50} values against reference compounds (e.g., CHS-828). Normalize results using vehicle controls (e.g., 0.5% DMSO) to exclude solvent artifacts. For mechanistic studies, combine with flow cytometry (apoptosis assays) or Western blotting (pathway analysis) .

Q. How can computational methods enhance the understanding of this compound’s reactivity and pharmacological potential?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock. Validate with crystallographic data from analogous compounds (e.g., thiazol-2-amines in antitumor studies ).
  • QSAR Modeling : Corrogate substituent effects (e.g., pp-tolyl vs. trifluoromethyl groups) with bioactivity data to guide synthetic modifications .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Improve reproducibility by controlling reaction parameters (temperature, residence time) in continuous flow systems.
  • Green Chemistry : Replace toxic solvents (e.g., POCl3_3) with biodegradable alternatives (e.g., ionic liquids) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Analysis and Interpretation

Q. How should researchers approach conflicting bioactivity results across cell lines?

  • Methodological Answer : Perform dose-response assays in triplicate and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify significant differences. Consider cell-specific factors like efflux pump expression (e.g., P-gp in MCF-7) or metabolic activity. Cross-reference with transcriptomic data (e.g., RNA-seq) to correlate sensitivity with gene expression profiles .

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